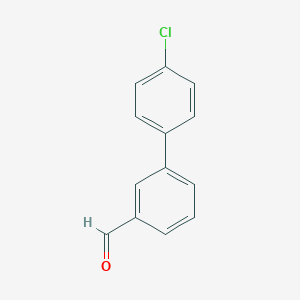

3-(4-Chlorophenyl)benzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-chlorophenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO/c14-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-15/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIBHWLKAALCSRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50362741 | |

| Record name | 3-(4-Chlorophenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139502-80-0 | |

| Record name | 3-(4-Chlorophenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Chlorophenyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Compound Identification and Physicochemical Properties

An In-Depth Technical Guide to 3-(4-Chlorophenyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No. 139502-80-0), a key biphenyl intermediate with significant applications in medicinal chemistry and materials science. We will delve into its chemical properties, a robust and validated synthesis protocol, its role as a strategic building block in drug discovery, and essential safety and handling information. This document is designed to equip researchers and developers with the foundational knowledge required to effectively utilize this compound in their work.

This compound is an aromatic aldehyde featuring a biphenyl scaffold where a chlorophenyl group is attached to the meta-position of a benzaldehyde ring. This substitution pattern provides a versatile platform for further chemical elaboration.

Key Identifiers

| Identifier | Value | Source |

| CAS Number | 139502-80-0 | [1] |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₁₃H₉ClO | [1][2] |

| Molecular Weight | 216.66 g/mol | [1][2] |

| InChIKey | JIBHWLKAALCSRU-UHFFFAOYSA-N | [2] |

| Canonical SMILES | C1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)C=O | [2] |

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Value | Notes |

| Physical State | Solid | Expected based on similar biphenyl compounds. |

| XLogP3 | 4.1 | Computed value, indicating high lipophilicity.[2] |

| Hydrogen Bond Donors | 0 | |

| Hydrogen Bond Acceptors | 1 (Oxygen atom) | |

| Rotatable Bond Count | 2 |

Synthesis and Mechanistic Insights

The formation of the C-C bond between the two phenyl rings is most efficiently achieved via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is the preferred method due to its mild reaction conditions, high functional group tolerance, and the commercial availability of the required boronic acid precursors.[3][4]

Recommended Synthetic Route: Suzuki-Miyaura Coupling

The reaction couples 3-formylphenylboronic acid with a 4-chlorosubstituted aryl halide (e.g., 1-chloro-4-iodobenzene) in the presence of a palladium catalyst and a base.

Caption: Workflow for Suzuki-Miyaura synthesis.

Detailed Experimental Protocol

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-formylphenylboronic acid (1.0 eq) and 1-chloro-4-iodobenzene (1.05 eq).

-

Solvent and Base Addition: Add a biphasic solvent mixture of toluene and ethanol (e.g., 3:1 ratio) followed by an aqueous solution of 2M sodium carbonate (Na₂CO₃) (3.0 eq).[5]

-

Causality: The biphasic system facilitates the reaction by dissolving the organic reactants in the toluene phase while the inorganic base resides in the aqueous phase. The base is crucial for activating the boronic acid to form a boronate species, which enhances its nucleophilicity for the transmetalation step.[4]

-

-

Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq), to the mixture under a positive pressure of the inert gas.

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-90°C) and stir vigorously overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature. Separate the organic layer and wash it sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.

Protocol Validation: Product Characterization

The identity and purity of the synthesized compound must be confirmed through standard analytical techniques.

-

¹H NMR Spectroscopy: The spectrum should show characteristic signals for the aldehyde proton as a singlet around δ 9.9-10.1 ppm.[6][7] Aromatic protons will appear as a complex multiplet pattern between δ 7.4-8.0 ppm.[6]

-

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde should be visible around 1700-1710 cm⁻¹.[6] Aromatic C-H stretching will appear around 3000-3100 cm⁻¹.[6]

-

Mass Spectrometry: Analysis should confirm the molecular weight of 216.66 g/mol and show the characteristic isotopic pattern for a molecule containing one chlorine atom.

Applications in Drug Discovery and Development

Halogenated compounds, particularly those containing chlorine, are prevalent in FDA-approved pharmaceuticals. The chlorine atom can modulate a molecule's metabolic stability, lipophilicity, and binding interactions.[8] this compound serves as a valuable starting material for synthesizing more complex molecules with potential therapeutic activity.

The compound's utility stems from its two key reactive sites:

-

The Aldehyde Group: Acts as an electrophilic handle for a wide range of transformations, including reductive amination, Wittig reactions, and condensation reactions (e.g., Claisen-Schmidt) to form chalcones and other scaffolds.[9][10]

-

The Biphenyl Core: Provides a rigid, well-defined scaffold that can be further functionalized. The specific meta-substitution pattern orients subsequent additions in a precise geometry, which is critical for optimizing drug-receptor interactions.

Exemplary Synthetic Pathway

This compound is a precursor for various heterocyclic systems known for their pharmacological activities, such as pyrazoles and pyrimidines.[11][12][13] For example, it can be used to synthesize kinase inhibitors for anti-cancer applications or novel anticonvulsant agents.[12][14]

Caption: Role as a precursor in heterocyclic synthesis.

Safety, Handling, and Toxicology

As with any laboratory chemical, proper safety protocols must be observed when handling this compound.

GHS Hazard Classification

| Hazard Class | Category | Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

| Source: GHS classifications for structurally related chlorobenzaldehydes. |

Handling and First Aid Protocols

-

Engineering Controls: Handle in a well-ventilated fume hood to minimize inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.

-

Handling: Avoid generating dust. Keep container tightly closed when not in use. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid (Skin Contact): Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

-

First Aid (Eye Contact): Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

-

First Aid (Ingestion): If swallowed, rinse mouth with water. Do not induce vomiting. Call a poison control center or seek immediate medical attention.

-

First Aid (Inhalation): Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.

Conclusion

This compound is a high-value chemical intermediate with a well-defined profile. Its synthesis is reliably achieved through robust methods like the Suzuki-Miyaura coupling, and its versatile aldehyde functionality makes it a strategic asset in the synthesis of complex molecular architectures. For professionals in drug discovery and development, this compound represents a key building block for creating novel therapeutics, particularly in the areas of oncology and neurology. Adherence to established safety protocols is essential for its handling and application in a research setting.

References

- CAS. (n.d.). CAS Patents.

- University of Colorado Boulder. (n.d.). Example 7 - Organic Chemistry.

- Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling.

- PubChem. (n.d.). This compound.

- Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube.

- Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.

- MDPI. (2021, January 25). (E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one.

- CAS. (n.d.). Patent kind codes for CAS basic and patent family members.

- ResearchGate. (n.d.). UV-Visible, IR, and 1 NMR spectral data of compounds. [Table].

- National Center for Biotechnology Information. (n.d.). 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.

- National Center for Biotechnology Information. (n.d.). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity.

- CAS. (n.d.). U.S. National Patent Classifications Used by CAS.

- PubMed. (2003). Discovery of 3-amino-4-chlorophenyl P1 as a novel and potent benzamidine mimic via solid-phase synthesis of an isoxazoline library.

- National Center for Biotechnology Information. (2017, July 18). Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate.

- Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO.

- ResearchGate. (n.d.). Three-component synthesis of 4a from p-chlorobenzaldehyde, 6-amino-2,4-dimethoxypyrimidine and dimedone….

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | C13H9ClO | CID 1394238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. U.S. National Patent Classifications Used by CAS | CAS [cas.org]

- 9. Preparation method and application of 4-chlorobenzaldehyde_Chemicalbook [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Biphenyl Scaffold as a Privileged Structure

An In-Depth Technical Guide to 4'-Chloro[1,1'-biphenyl]-3-carboxaldehyde: Properties, Synthesis, and Applications

The biphenyl moiety is a cornerstone in modern medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its prevalence in a wide array of bioactive natural products, pharmaceuticals, and functional materials.[1][2][3] Its rigid, planar structure provides a robust framework for orienting functional groups in three-dimensional space, facilitating precise interactions with biological targets. The functionalization of the biphenyl core allows for the fine-tuning of electronic, steric, and pharmacokinetic properties.

This guide focuses on a specific, synthetically valuable derivative: 4'-Chloro[1,1'-biphenyl]-3-carboxaldehyde . The presence of a chlorine atom on one ring and a reactive aldehyde group on the other makes this compound a versatile building block. The chloro-substituent enhances lipophilicity and can occupy key hydrophobic pockets in protein active sites, while the aldehyde serves as a crucial synthetic handle for elaboration into more complex molecular architectures. This document, intended for researchers and drug development professionals, provides a comprehensive overview of its properties, a field-proven synthetic protocol, key applications, and essential safety considerations.

Physicochemical and Structural Properties

4'-Chloro[1,1'-biphenyl]-3-carboxaldehyde is a bifunctional organic compound whose properties are dictated by its three key structural components: the biphenyl core, the C4'-chloro substituent, and the C3-carboxaldehyde group. The aldehyde group, in particular, makes the molecule an important intermediate for further chemical transformations.

| Property | Value | Source |

| IUPAC Name | 4'-Chloro-[1,1'-biphenyl]-3-carboxaldehyde | N/A |

| CAS Number | 139502-80-0 | [4] |

| Molecular Formula | C₁₃H₉ClO | [5] |

| Molecular Weight | 216.66 g/mol | [5] |

| SMILES String | O=Cc1cccc(c1)c1ccc(cc1)Cl | [4] |

| Appearance | Inferred to be an off-white to pale yellow solid, similar to related biphenyl aldehydes. | [6] |

| Solubility | Expected to be soluble in common organic solvents like DMSO, chloroform, and ethyl acetate. | [7][8] |

Synthesis via Suzuki-Miyaura Cross-Coupling

The most robust and widely adopted method for constructing the biphenyl scaffold is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3] This choice is underpinned by its exceptional functional group tolerance (compatible with the aldehyde), high yields, use of commercially available and relatively stable boronic acid reagents, and well-understood catalytic cycle.

Rationale for Method Selection

The Suzuki coupling is a self-validating system for this target molecule. It allows for the direct and efficient connection of two distinct aryl fragments—one bearing the aldehyde and the other the chlorine atom—without the need for protecting groups on the aldehyde, which would add costly steps to the synthesis. The precursors, 3-bromobenzaldehyde and (4-chlorophenyl)boronic acid , are readily available, making this route scalable and economically viable.

Detailed Experimental Protocol

This protocol is adapted from a validated procedure for a structurally similar compound.[9]

Reagents:

-

3-Bromobenzaldehyde

-

(4-Chlorophenyl)boronic acid (1.1 equivalents)

-

Palladium(II) Acetate (Pd(OAc)₂, 0.02 equivalents)

-

Triphenylphosphine (PPh₃, 0.04 equivalents)

-

Sodium Carbonate (Na₂CO₃), 2M aqueous solution (3.0 equivalents)

-

Solvent: 1-Propanol and deionized water

Procedure:

-

Catalyst Pre-formation: To a clean, dry reaction flask equipped with a magnetic stirrer and reflux condenser, add 1-propanol, Palladium(II) Acetate, and Triphenylphosphine. Stir the mixture at room temperature for 15-20 minutes until a homogenous, pale-yellow solution of the active Pd(PPh₃)₂ catalyst complex is formed.

-

Reagent Addition: Sequentially add 3-bromobenzaldehyde, (4-chlorophenyl)boronic acid, and the 2M aqueous sodium carbonate solution to the flask.

-

Reaction: Heat the reaction mixture to a gentle reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC, observing the disappearance of the 3-bromobenzaldehyde spot. The reaction is typically complete within 2-4 hours.[9]

-

Workup: Cool the mixture to room temperature. Add ethyl acetate to dissolve the organic components and transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic and aqueous layers. Extract the aqueous layer twice more with ethyl acetate.[9]

-

Washing: Combine the organic layers and wash sequentially with 5% sodium bicarbonate solution and saturated brine to remove any remaining base and inorganic salts.[9]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to afford 4'-Chloro[1,1'-biphenyl]-3-carboxaldehyde as a solid.

Visualization of the Catalytic Cycle

Caption: Catalytic cycle for the Suzuki-Miyaura synthesis.

Key Reactions and Applications in Drug Discovery

The aldehyde functionality of 4'-Chloro[1,1'-biphenyl]-3-carboxaldehyde is a gateway to a vast chemical space, making it a highly valuable intermediate.

Key Transformations Include:

-

Oxidation: Conversion to the corresponding 4'-chloro[1,1'-biphenyl]-3-carboxylic acid, a common bioisostere for tetrazoles in drug design.[10]

-

Reduction: Formation of the (4'-chloro-[1,1'-biphenyl]-3-yl)methanol, a key precursor for ethers and esters.

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent to form substituted amines, a fundamental transformation in building medicinal compound libraries.

-

Wittig Reaction: Conversion to alkenes, enabling carbon-carbon bond formation and scaffold extension.

-

Condensation Reactions: Formation of imines, oximes, and hydrazones, which are themselves important functional groups or intermediates.

The biphenyl scaffold is integral to numerous therapeutic agents. Biphenyl carboxamides, for instance, have been extensively investigated as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a target for treating neuropathic pain.[11] Furthermore, the structural motif is found in novel antifungal agents designed for resistance management in agriculture.[1] The subject compound is an ideal starting point for synthesizing libraries of such derivatives for structure-activity relationship (SAR) studies.

Visualization of Synthetic Utility

Caption: Synthetic pathways from the core aldehyde.

Safety, Handling, and Toxicology

As with any chemical reagent, proper handling of 4'-Chloro[1,1'-biphenyl]-3-carboxaldehyde is paramount. While specific toxicological data for this exact molecule is limited, information from structurally related chloro-aromatic and aldehyde compounds provides a strong basis for hazard assessment.

| Hazard Type | GHS Statements (Inferred from related compounds) |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.[12][13] H315: Causes skin irritation.[7][14] H319: Causes serious eye irritation.[7][14] |

| Precautionary Statements | P264: Wash skin thoroughly after handling.[12][14] P270: Do not eat, drink or smoke when using this product.[12] P280: Wear protective gloves/protective clothing/eye protection.[12][14] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of water.[12][14] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |

Handling and Storage

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, impervious gloves (e.g., nitrile), and a lab coat.[6][12] If handling as a powder where dust may be generated, use a dust mask or work in a ventilated hood.

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[15] Ensure eyewash stations and safety showers are readily accessible.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[6][14]

Toxicological Profile

Chlorinated organic compounds, particularly chlorinated biphenyls, are a class of chemicals known for their environmental persistence and potential for bioaccumulation.[16] Many compounds in this family exhibit various toxic effects, including hepatotoxicity, immunotoxicity, and dermal lesions.[16] While the single chlorine atom on this molecule does not place it in the same category as polychlorinated biphenyls (PCBs), a precautionary approach is warranted. All handling and disposal should be conducted in accordance with local environmental regulations to prevent release into the ecosystem.

Conclusion

4'-Chloro[1,1'-biphenyl]-3-carboxaldehyde stands out as a strategically designed chemical intermediate. Its synthesis is straightforward via modern cross-coupling chemistry, and its bifunctional nature—a stable chlorinated ring and a highly reactive aldehyde—provides a powerful platform for the development of novel molecules. For researchers in drug discovery and materials science, this compound represents a valuable building block for accessing complex and potentially high-value chemical entities.

References

- 4'-Chloro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde | C14H8ClF3O | CID 23005074 - PubChem. (n.d.). PubChem.

- 3'-CHLORO-[1,1'-BIPHENYL]-4-CARBOXALDEHYDE. (n.d.). ChemBK.

- Lehmler, H. J. (2005). [An outline of chloro-organic compound toxicology]. PubMed.

- Synthesis of 4-biphenylcarboxaldehyde. (n.d.). PrepChem.com.

- 4-BIPHENYLCARBOXALDEHYDE, 99%. (n.d.). Ataman Kimya.

- Process for the preparation of biphenyl intermediates. (1986, October 28). Google Patents.

- 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde | C14H12O2 | CID 1392871. (n.d.). PubChem.

- (1,1'-Biphenyl)-4-carboxaldehyde. (n.d.). PubChem.

- Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management. (2023, October 11). PubMed.

- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023, June 16). RSC Publishing.

- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023, June 16). NIH.

- SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. (1998). Organic Syntheses Procedure.

- Chemistry and Application of 4-Oxo-4H-1-benzopyran-3-carboxaldehyde. (2015, July 20). ResearchGate.

- Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists. (2018, July 23). PubMed.

- Synthesis of alkyl biphenyl-4-carboxylates by reaction of biphenyl with carbon tetrachloride and alcohols in the presence of Fe2(CO)9. (2025, August 9). ResearchGate.

- Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (n.d.). Beilstein Journal of Organic Chemistry.

- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024, September 20). MDPI.

- [1,1'-Biphenyl]-4-carboxaldehyde - Substance Details. (n.d.). US EPA.

Sources

- 1. Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [1,1'-Biphenyl]-3-carboxaldehyde, 4'-chloro- [sobekbio.com]

- 5. chembk.com [chembk.com]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. 4-Biphenylcarboxaldehyde | 3218-36-8 [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 11. Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

- 13. 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde | C14H12O2 | CID 1392871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. tcichemicals.com [tcichemicals.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. [An outline of chloro-organic compound toxicology] - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 3-(4-Chlorophenyl)benzaldehyde: Synthesis, Properties, and Applications

This guide serves as an in-depth resource for researchers, chemists, and drug development professionals on 3-(4-Chlorophenyl)benzaldehyde. It provides a detailed overview of its chemical and physical properties, a robust and validated synthetic protocol with mechanistic insights, potential applications in medicinal chemistry, and essential safety and handling information.

Core Properties and Structural Identity

This compound, also known as 4'-chloro-[1,1'-biphenyl]-3-carbaldehyde, is a bi-aryl aldehyde. Its structure features a benzaldehyde moiety substituted at the 3-position with a 4-chlorophenyl group. This unique arrangement of a reactive aldehyde and a stable, halogenated biphenyl core makes it a valuable intermediate in organic synthesis.

Chemical Identity and Descriptors

The fundamental identifiers and properties of this compound are crucial for its use in a research and development setting.

-

IUPAC Name : this compound[1]

-

Synonyms : 4'-Chlorobiphenyl-3-carbaldehyde, 4'-Chloro-[1,1'-biphenyl]-3-carbaldehyde[1]

Structural Representation

The molecular structure provides insight into the compound's reactivity and steric profile. The aldehyde group offers a site for nucleophilic attack and derivatization, while the biphenyl backbone provides a rigid scaffold.

Caption: Retrosynthetic analysis for the target molecule.

Mechanistic Rationale

The Suzuki coupling proceeds through a well-established catalytic cycle involving a Palladium(0) species. The key steps are:

-

Oxidative Addition : The Pd(0) catalyst inserts into the carbon-iodine bond of 1-chloro-4-iodobenzene, forming a Pd(II) complex.

-

Transmetalation : A base (e.g., K₂CO₃) activates the boronic acid, forming a boronate species that transfers its aryl group (3-formylphenyl) to the palladium center.

-

Reductive Elimination : The two aryl groups on the palladium complex couple and are eliminated, forming the final biphenyl product and regenerating the Pd(0) catalyst, which re-enters the cycle.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility and high yield.

Materials:

-

3-Formylphenylboronic acid (1.0 eq)

-

1-Chloro-4-iodobenzene (1.05 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

-

Triphenylphosphine [PPh₃] (0.08 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

-

Toluene and Water (4:1 mixture)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Catalyst Pre-formation : In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Pd(OAc)₂ and PPh₃ to the toluene/water solvent mixture. Stir under an inert atmosphere (Nitrogen or Argon) for 15 minutes. The formation of the active Pd(PPh₃)₄ catalyst is often observed by a color change.

-

Reactant Addition : To the flask, add 3-formylphenylboronic acid, 1-chloro-4-iodobenzene, and anhydrous K₂CO₃.

-

Reaction Execution : Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. The causality of heating is to overcome the activation energy for the oxidative addition and reductive elimination steps.

-

Monitoring and Validation : Monitor the reaction's progress using Thin Layer Chromatography (TLC) with an ethyl acetate/hexane mobile phase. The disappearance of the starting materials (visualized under UV light) indicates completion, typically within 4-6 hours.

-

Workup and Quenching : Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water (2x) and then with brine (1x). The brine wash removes residual water and inorganic salts.

-

Purification : Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to yield the pure product.

-

Final Characterization : Confirm the identity and purity of the final white to off-white solid product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Sources

Structure Elucidation of 3-(4-Chlorophenyl)benzaldehyde: A Multi-Technique Spectroscopic and Chromatographic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The unambiguous determination of a molecule's chemical structure is a foundational requirement in chemical research and drug development. This guide provides an in-depth, technically-focused workflow for the structure elucidation of 3-(4-chlorophenyl)benzaldehyde (C₁₃H₉ClO). Moving beyond a simple recitation of data, this paper emphasizes the strategic integration of modern analytical techniques, explaining the causality behind experimental choices. We will detail the synergistic application of mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, complemented by chromatographic purity assessment. Each step is designed as a self-validating system, ensuring the highest degree of confidence in the final structural assignment. This document serves as a practical guide for researchers navigating the process of molecular characterization.

Introduction: The Imperative of Structural Certainty

This compound is a bi-aryl aldehyde with a molecular formula of C₁₃H₉ClO and a molecular weight of 216.66 g/mol .[1][2] Its structure, featuring two distinct aromatic systems linked by a C-C bond and possessing a reactive aldehyde functional group, makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceutical agents.[3][4] However, the potential for isomeric impurities during synthesis necessitates a rigorous and systematic approach to structure confirmation.

The elucidation of a molecular structure is not a linear process but an integrated analytical strategy.[5][6] No single technique can provide all the necessary information.[7] Therefore, a combination of methods is employed to build a complete and validated picture of the molecule's identity, purity, functional groups, and atomic connectivity. This guide will follow a logical progression, beginning with foundational analysis of purity and molecular formula before delving into the fine details of its covalent framework.

Foundational Analysis: Purity and Molecular Formula

Before detailed structural analysis can commence, two fundamental questions must be answered: "Is the sample pure?" and "What is its molecular formula?" Answering these questions prevents misinterpretation of spectroscopic data arising from impurities.

Purity Assessment via Chromatography

Chromatographic methods are essential for separating components in a mixture, making them the gold standard for purity assessment.[8] Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are primary techniques used to resolve the target compound from any starting materials, by-products, or residual solvents.[9] A single, sharp peak in the chromatogram is a strong indicator of a high-purity sample.

Workflow: Purity Assessment via Gas Chromatography-Mass Spectrometry (GC-MS)

The coupling of GC with a mass spectrometer is particularly powerful, as it provides purity information and the mass of the analyte simultaneously.[8][10][11]

Caption: Structure of this compound.

¹H NMR Spectroscopy: The Proton Environment

The ¹H NMR spectrum reveals the number of distinct proton environments, their relative numbers (via integration), and their neighboring protons (via spin-spin splitting).

Predicted ¹H NMR Chemical Shifts and Splitting Patterns (in CDCl₃)

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-a (CHO) | ~10.05 | Singlet (s) | 1H | The aldehyde proton is highly deshielded by the electronegative oxygen and the magnetic anisotropy of the carbonyl group. [12][13] |

| H-b, H-c, H-d, H-e | ~7.6 - 8.1 | Multiplets (m) | 4H | Protons on the benzaldehyde ring are deshielded. The meta-substitution pattern leads to complex splitting (e.g., a singlet for H-b, a doublet of triplets for H-e, etc.). |

| H-f, H-g | ~7.5 - 7.7 | Doublet (d) | 4H | Protons on the 4-chlorophenyl ring form a symmetric AA'BB' system, appearing as two distinct doublets due to para-substitution. |

¹³C NMR Spectroscopy: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum shows a single peak for each chemically unique carbon atom, providing a map of the carbon framework.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon Label | Chemical Shift (δ, ppm) | Rationale |

| C=O | ~191-192 | The aldehyde carbonyl carbon is the most deshielded carbon in the molecule. [14][15] |

| Aromatic C-H | ~128-138 | Carbons bearing a hydrogen atom in the aromatic region. |

| Aromatic C (quaternary) | ~134-142 | Quaternary carbons, including the C-Cl carbon and the two carbons of the biphenyl linkage, show distinct shifts. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 1-2 seconds. [16]4. ¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30). [16] * Spectral Width: 0 to 220 ppm.

-

Number of Scans: 1024 or more scans may be needed due to the low natural abundance of ¹³C.

-

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Corroboration via Mass Spectrometry Fragmentation

Beyond determining the molecular formula, EI-MS provides a fragmentation pattern that acts as a "fingerprint" for the molecule, offering powerful corroborating evidence for the proposed structure. [17]The fragmentation pathways reflect the weakest bonds and the stability of the resulting fragments.

Predicted EI-MS Fragmentation Pattern

| m/z Value | Ion Structure | Fragmentation Pathway |

| 216 / 218 | [C₁₃H₉ClO]⁺˙ | Molecular Ion [M]⁺˙ (with characteristic 3:1 isotopic pattern) |

| 215 / 217 | [C₁₃H₈ClO]⁺ | Loss of H radical from the aldehyde group ([M-1]⁺), a typical aldehyde fragmentation. [17][18] |

| 187 / 189 | [C₁₂H₈Cl]⁺ | Loss of the formyl radical (•CHO) from the molecular ion ([M-29]⁺). |

| 152 | [C₁₂H₈]⁺˙ | Loss of Cl radical from the [M-CHO]⁺ fragment. |

| 111 / 113 | [C₆H₄Cl]⁺ | Cleavage of the biphenyl C-C bond, forming the chlorophenyl cation. |

| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment in aromatic compounds. [18] |

Integrated Conclusion: A Self-Validating Structural Assignment

The final structural assignment of this compound is achieved by synthesizing all data into a single, coherent model. The process is iterative and self-validating, where each piece of evidence must be consistent with all others.

Integrated Elucidation Workflow

Caption: Integrated workflow for structure elucidation.

-

Chromatography confirms the sample is a single component.

-

HRMS provides the unambiguous molecular formula, C₁₃H₉ClO, supported by the characteristic 3:1 chlorine isotope pattern.

-

IR Spectroscopy confirms the presence of an aromatic aldehyde functional group (C=O at ~1705 cm⁻¹, aldehyde C-H at ~2720/2820 cm⁻¹) and aromatic rings.

-

NMR Spectroscopy provides the exact blueprint: the ¹H NMR confirms the aldehyde proton (~10 ppm) and the distinct substitution patterns of the two aromatic rings, while the ¹³C NMR maps the complete carbon skeleton, including the downfield carbonyl carbon (>190 ppm).

-

EI-MS Fragmentation provides the final piece of corroborating evidence, with key fragments like [M-1]⁺, [M-CHO]⁺, and the chlorophenyl cation perfectly matching the proposed structure.

Together, these interlocking pieces of data provide an unassailable confirmation of the compound's identity as this compound. This systematic, multi-technique approach ensures the scientific integrity required for advanced research and development.

References

- Methods for the Elucidation of the Structure of Organic Compounds. (n.d.). MIT OpenCourseWare.

- Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online.

- Molecular Structure Characterisation and Structural Elucidation. (n.d.). Intertek.

- Computer methods for structure elucidation of new organic compounds from NMR spectra. (2016). ResearchGate.

- Structure Elucidation Definition - Organic Chemistry II Key Term. (n.d.). Fiveable.

- This compound. (n.d.). PubChem.

- Spectroscopy of Aldehydes and Ketones. (2024). Chemistry LibreTexts.

- Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a). (n.d.). ResearchGate.

- Structure Elucidation in Organic Chemistry. (2016). Wiley Analytical Science.

- Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts.

- This compound. (n.d.). ChemBK.

- IR: aldehydes. (n.d.). University of Calgary.

- Burr, J. G., Scarborough, J. M., & Shudde, R. H. (1968). THE MASS SPECTRA OF DEUTERATED BIPHENYLS: MECHANISMS OF HYDROGEN AND CARBON LOSS PROCESSES. The Journal of Physical Chemistry.

- This compound. (n.d.). Stenutz.

- Electronic Supplementary Information. (2016). The Royal Society of Chemistry.

- Erickson, M. D., et al. (1980). Method for analysis of polybrominated biphenyls by gas chromatography mass spectrometry. Biomedical Mass Spectrometry.

- Gas chromatography/mass spectroscopy analysis of biphenyl. (n.d.). ResearchGate.

- Biphenyl. (n.d.). NIST WebBook.

- The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and the Coeluting Isomers of Polybrominated Biphenyls. (2024). MDPI.

- Synthesis of 3-(4'-chlorophenyl)phthalide. (n.d.). PrepChem.com.

- Insitu fabrication of ZIF-67 on titania coated magnetic nanoparticles. (n.d.). Supporting Information.

- Rhodium-catalyzed reductive carbonylation of aryl iodides to arylaldehydes with syngas. (n.d.). Beilstein Journals, Supporting Information.

- Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.

- 3-(4-Amino-2-chlorophenyl)benzaldehyde. (n.d.). PubChem.

- Benzaldehyde, 4-chloro-. (n.d.). NIST WebBook.

- Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde. (n.d.). Google Patents.

- p-CHLOROBENZALDEHYDE. (n.d.). Organic Syntheses Procedure.

- Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Derivatives. (n.d.). MDPI.

- MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh.

- Analytical chromatography techniques (HPLC, GC). (2024). Johannes Gutenberg-Universität Mainz.

- Chlorination of Benzaldehyde to 4-chlorobenzaldehyde?. (2017). ResearchGate.

- Analytical Methods. (n.d.). RSC Publishing.

- Mass spectrum of benzaldehyde. (n.d.). Doc Brown's Chemistry.

- Fragmentations of protonated benzaldehydes via intermediate ion/molecule complexes. (1986). CORE.

- CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.).

- Benzaldehyde, 4-chloro-. (n.d.). NIST WebBook.

- Nanoparticle-supported and magnetically recoverable palladium (Pd) catalyst. (n.d.). Supporting Information.

- GC AND GC/MS. (n.d.). Chemetrix.

- Using the attached IR spectrum for 4-chlorobenzaldehyde, label the relevant bands. (2017). Chegg.

- HPLC method for analyzing new compounds – analogs of an antineoplastic drug. (n.d.). Bulgarian Chemical Communications.

Sources

- 1. This compound | C13H9ClO | CID 1394238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Page loading... [wap.guidechem.com]

- 4. CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde - Google Patents [patents.google.com]

- 5. ocw.mit.edu [ocw.mit.edu]

- 6. fiveable.me [fiveable.me]

- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 8. Analytical chromatography techniques (HPLC, GC) | Mikrobiologie und Biotechnologie [imw.bio.uni-mainz.de]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Method for analysis of polybrominated biphenyls by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 3-Chlorobenzaldehyde(587-04-2) 1H NMR spectrum [chemicalbook.com]

- 13. rsc.org [rsc.org]

- 14. rsc.org [rsc.org]

- 15. beilstein-journals.org [beilstein-journals.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to the Spectral Data of 3-(4-Chlorophenyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectral data for 3-(4-Chlorophenyl)benzaldehyde, a key intermediate in various synthetic pathways. Understanding the spectral characteristics of this molecule is paramount for reaction monitoring, quality control, and structural confirmation in research and development settings. This document moves beyond a simple data repository to offer insights into the interpretation of the spectra, grounded in the principles of analytical chemistry.

Molecular Structure and Analytical Overview

This compound possesses a biphenyl scaffold with an aldehyde functional group and a chlorine substituent. This unique arrangement of functional groups gives rise to a distinct spectral fingerprint. In this guide, we will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data that collectively confirm the molecule's structure.

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural verification. The data presented here is based on a closely related analog, 3-(4-chlorophenyl)salicylaldehyde, and is expected to be highly representative.

¹H NMR Spectroscopy

The ¹H NMR spectrum will exhibit distinct signals for the aldehydic proton and the aromatic protons. The chemical shifts are influenced by the electron-withdrawing nature of the aldehyde and chlorine atom, as well as the anisotropic effects of the aromatic rings.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehydic-H | ~10.0 | Singlet | - |

| Aromatic-H | 7.4 - 8.2 | Multiplet | - |

-

Expertise & Experience: The downfield shift of the aldehydic proton to around 10.0 ppm is a hallmark of aldehydes and is due to the deshielding effect of the carbonyl group. The aromatic protons will appear as a complex multiplet due to the intricate spin-spin coupling in the two substituted benzene rings.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Aldehydic C=O | ~192 |

| Aromatic C-Cl | ~135 |

| Aromatic C-CHO | ~137 |

| Other Aromatic C | 125 - 140 |

-

Trustworthiness: The chemical shift of the carbonyl carbon is highly diagnostic and appears significantly downfield. The presence of the chlorine atom will also influence the chemical shifts of the carbons in its vicinity.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is crucial for unambiguous structural assignment.

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with analyte peaks.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for improved resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Use a relaxation delay of at least 1-2 seconds to ensure quantitative integration.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

The spectral width should be set to encompass the full range of expected carbon chemical shifts (e.g., 0-200 ppm).

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Caption: Workflow for NMR data acquisition and analysis.

Part 2: Infrared (IR) Spectroscopy

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aldehydic C-H Stretch | 2850 - 2800 and 2750 - 2700 | Medium, often two bands (Fermi resonance) |

| C=O Stretch (Aldehyde) | 1710 - 1685 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong, multiple bands |

| C-Cl Stretch | 800 - 600 | Strong |

-

Authoritative Grounding: The conjugation of the aldehyde group with the aromatic ring is expected to lower the C=O stretching frequency to the 1710-1685 cm⁻¹ range compared to a non-conjugated aldehyde.[3] The presence of two characteristic, albeit weaker, bands for the aldehydic C-H stretch is a key diagnostic feature to differentiate aldehydes from ketones.[2]

Experimental Protocol: FTIR Data Acquisition

-

Sample Preparation: For a solid sample, the KBr pellet method is standard. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

-

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Electron Ionization (EI) Mass Spectrum

In EI-MS, the molecule is fragmented, and the resulting charged fragments are detected.

| m/z | Relative Intensity (%) | Fragment Assignment |

| 216/218 | High | [M]⁺ (Molecular Ion) |

| 215/217 | High | [M-H]⁺ |

| 181 | Moderate | [M-Cl]⁺ |

| 152 | Moderate | [M-Cl-CHO]⁺ |

| 139 | High | [M-C₆H₄Cl]⁺ |

| 111/113 | Moderate | [C₆H₄Cl]⁺ |

-

Expertise & Experience: The molecular ion peak will show a characteristic isotopic pattern for a molecule containing one chlorine atom, with the [M+2]⁺ peak having approximately one-third the intensity of the [M]⁺ peak. The base peak is often the [M-H]⁺ fragment. Other significant fragments arise from the loss of the chlorine atom, the formyl radical, and cleavage of the biphenyl linkage.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Analysis: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion.

Sources

- 1. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

An In-depth Technical Guide to the Solubility of 3-(4-Chlorophenyl)benzaldehyde in Organic Solvents

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and key synthetic intermediates is a cornerstone of efficient drug development and chemical manufacturing. This guide provides a comprehensive technical overview of the solubility characteristics of 3-(4-Chlorophenyl)benzaldehyde (C₁₃H₉ClO), a crucial intermediate in organic synthesis. In the absence of extensive published quantitative solubility data, this document focuses on the underlying physicochemical principles governing its solubility and provides detailed, field-proven protocols for researchers to determine solubility profiles in their own laboratories. We will explore the theoretical basis for solubility prediction, outline step-by-step experimental procedures for both qualitative and quantitative assessment, and discuss the critical safety considerations for handling this compound.

Introduction: The Importance of Solubility Profiling

This compound is a bi-aryl aldehyde whose structural motif is of significant interest in medicinal chemistry and materials science. Its utility as a building block for more complex molecules makes a thorough understanding of its physical properties essential. Solubility, in particular, dictates the choice of solvents for chemical reactions, influences the efficiency of purification techniques such as crystallization, and is a critical parameter in formulation development.[1] Low or unpredictable solubility can lead to significant challenges, including unreliable results in biological assays, poor bioavailability in drug candidates, and increased development costs.[1][2]

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple data sheet to provide the foundational knowledge and practical methodologies required to confidently assess and utilize the solubility properties of this compound.

Physicochemical Properties & Theoretical Solubility Assessment

A molecule's structure is the primary determinant of its solubility.[3][4][5] By examining the key features of this compound, we can make expert predictions about its behavior in various solvent classes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₉ClO | [6][7][8] |

| Molecular Weight | 216.66 g/mol | [6][7][8] |

| IUPAC Name | This compound | [6] |

| CAS Number | 139502-80-0 | [7][8] |

| Appearance | White to pale yellow crystalline solid (based on related compounds) |[9] |

Structural Analysis

The structure of this compound contains three key regions that influence its solubility:

-

Aromatic Core: The two connected phenyl rings form a large, nonpolar, and hydrophobic region. This part of the molecule will readily interact with nonpolar solvents through London dispersion forces.

-

Chlorine Substituent: The chlorine atom adds some polarity and halogen-bonding potential but also increases the molecular weight and size, which can decrease solubility.

-

Aldehyde Group (-CHO): The carbonyl (C=O) bond is highly polar, creating a dipole moment.[3][10] The oxygen atom can act as a hydrogen bond acceptor, allowing for interactions with protic solvents like alcohols.[4][10]

The "Like Dissolves Like" Principle in Practice

Based on this structure, we can predict its solubility behavior:

-

Nonpolar Solvents (e.g., Hexane, Toluene): The large nonpolar aromatic core suggests that this compound will exhibit good solubility in these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents possess a dipole moment that can interact favorably with the polar aldehyde group. Good solubility is expected. The related 4-chlorobenzaldehyde is known to be soluble in ethyl acetate and chloroform.[9]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): While the aldehyde can accept hydrogen bonds from these solvents, the large hydrophobic body of the molecule will likely limit high solubility. Moderate solubility is anticipated. For comparison, 4-chlorobenzaldehyde is easily soluble in ethanol.[11]

-

Water: The molecule's large hydrophobic surface area far outweighs the polarity of the single aldehyde group. As with most aldehydes with long carbon chains, it is expected to be insoluble or only very slightly soluble in water.[3][4][5][9]

Experimental Determination of Solubility

The following protocols provide a systematic approach to first screen for suitable solvents and then accurately quantify the solubility.

Workflow for Solubility Determination

The process begins with a rapid qualitative assessment to identify promising solvents, followed by a more rigorous quantitative analysis using the gold-standard shake-flask method.[12]

Caption: Experimental workflow for solubility determination.

Protocol 1: Qualitative Solubility Assessment

Objective: To rapidly screen a range of solvents to identify where the compound is soluble, partially soluble, or insoluble.

Materials:

-

This compound

-

Analytical balance

-

Small glass vials (e.g., 2 mL) with caps

-

A selection of organic solvents (see Table 2 for suggestions)

-

Vortex mixer

Procedure:

-

Weigh approximately 5 mg of this compound into a clean, dry glass vial.

-

Add 0.5 mL of the first test solvent to the vial. This creates an initial concentration of ~10 mg/mL.

-

Cap the vial securely and vortex vigorously for 1-2 minutes.

-

Visually inspect the solution against a dark background.

-

Soluble: The solution is completely clear with no visible solid particles.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid material appears largely unchanged.

-

-

Record the observation and repeat for each solvent to be tested.

Protocol 2: Quantitative Solubility by Equilibrium Shake-Flask Method

Objective: To determine the precise thermodynamic equilibrium solubility of the compound in a given solvent at a specific temperature.[12][13]

Causality: This method is considered the "gold standard" because it ensures that the solvent is fully saturated with the solute, representing the true thermodynamic limit of solubility.[12] Agitation over a prolonged period (24-72 hours) is critical to ensure this equilibrium is reached.[1]

Materials:

-

This compound

-

Chosen organic solvent(s)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

Calibrated volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a flask. "Excess" means adding enough solid so that a significant amount will visibly remain undissolved at equilibrium. For example, add ~50 mg of the compound to a vial.

-

Solvent Addition: Accurately add a known volume of the chosen solvent (e.g., 5.0 mL) to the flask.

-

Equilibration: Seal the flask tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for at least 24 hours. For compounds that are slow to dissolve, 48-72 hours may be necessary.

-

Phase Separation: After equilibration, remove the flask and let it stand for at least 1 hour to allow the excess solid to settle. To ensure complete removal of undissolved solid, centrifuge an aliquot of the suspension.[14]

-

Sampling: Carefully draw the supernatant (the clear, saturated solution) into a syringe and pass it through a syringe filter into a clean vial. This step is crucial to remove any microscopic particles.[13][14]

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of your analytical method. A 100-fold or 1000-fold dilution is common.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV) to determine its concentration.

-

Calculation: Calculate the original solubility by multiplying the measured concentration of the diluted sample by the dilution factor. Report the result in mg/mL or mol/L at the specified temperature.

Data Presentation and Solvent Selection

Quantitative results should be meticulously recorded. Below is a template for data reporting and a reference table of common organic solvents.

Table 2: Properties of Common Organic Solvents (Reference)

| Solvent | Class | Boiling Point (°C) | Polarity Index |

|---|---|---|---|

| n-Hexane | Nonpolar | 69 | 0.1 |

| Toluene | Nonpolar | 111 | 2.4 |

| Diethyl Ether | Nonpolar | 35 | 2.8 |

| Dichloromethane | Polar Aprotic | 40 | 3.1 |

| Tetrahydrofuran (THF) | Polar Aprotic | 66 | 4.0 |

| Ethyl Acetate | Polar Aprotic | 77 | 4.4 |

| Acetone | Polar Aprotic | 56 | 5.1 |

| Acetonitrile | Polar Aprotic | 82 | 5.8 |

| Isopropanol | Polar Protic | 82 | 3.9 |

| Ethanol | Polar Protic | 78 | 4.3 |

| Methanol | Polar Protic | 65 | 5.1 |

| Water | Polar Protic | 100 | 10.2 |

Data compiled from publicly available resources.

| e.g., Water | 25 | Insoluble | < 0.1 | < 4.6 x 10⁻⁴ | Suspension formed. |

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. All work with this compound and organic solvents must be conducted in a well-ventilated fume hood.

Hazards Associated with this compound:

-

Acute Toxicity: Harmful if swallowed.[6]

-

Skin Irritation: Causes skin irritation.[6]

-

Eye Irritation: Causes serious eye irritation.[6]

-

Respiratory Irritation: May cause respiratory irritation.[6]

Required Personal Protective Equipment (PPE):

-

Chemical safety goggles or a face shield.

-

Chemically resistant gloves (e.g., nitrile).

-

A lab coat.

Handling Procedures:

-

Avoid generating dust.

-

Wash hands thoroughly after handling.[15]

-

Ensure an eyewash station and safety shower are readily accessible.

-

Refer to the specific Safety Data Sheet (SDS) for the compound and all solvents used before beginning work.[15][16][17]

Conclusion

This guide provides the theoretical framework and actionable experimental protocols for determining the solubility of this compound in organic solvents. While specific quantitative data is not widely published, a structural analysis strongly suggests poor aqueous solubility but favorable solubility in a range of common polar aprotic and nonpolar organic solvents. By employing the detailed qualitative screening and quantitative shake-flask methodologies described herein, researchers can generate the high-quality, reliable solubility data essential for advancing their work in chemical synthesis, purification, and formulation.

References

Sources

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 4. physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 5. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 6. This compound | C13H9ClO | CID 1394238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [stenutz.eu]

- 8. scbt.com [scbt.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 4-Chlorobenzaldehyde | 104-88-1 [chemicalbook.com]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. echemi.com [echemi.com]

An In-depth Technical Guide to the Safe Handling of 3-(4-Chlorophenyl)benzaldehyde

This guide provides comprehensive safety and handling protocols for 3-(4-Chlorophenyl)benzaldehyde (CAS No. 139502-80-0), a compound utilized in various research and development applications.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and methodologies to ensure a safe laboratory environment. The causality behind each recommendation is explained to foster a culture of safety through understanding.

Section 1: Compound Identification and Hazard Profile

This compound is a bifunctional aromatic compound containing both an aldehyde and a chlorinated phenyl group.[1] Its molecular structure dictates its reactivity and toxicological profile, necessitating stringent handling protocols.

Table 1: Chemical and Physical Properties [1][2]

| Property | Value |

| CAS Number | 139502-80-0 |

| Molecular Formula | C₁₃H₉ClO |

| Molecular Weight | 216.66 g/mol |

| Appearance | Solid |

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding the hazards associated with this compound.[1]

Table 2: GHS Classification for this compound [1][3]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |

The aldehyde functional group can be irritating to mucous membranes and skin, while the chlorinated aromatic moiety introduces potential for environmental persistence and specific toxicological effects.[4]

Section 2: Exposure Controls and Personal Protection

A multi-layered approach to exposure control is paramount, beginning with engineering controls and supplemented by personal protective equipment (PPE). The rationale is to minimize contact and inhalation, thereby mitigating the risks outlined in the hazard profile.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to contain the chemical at its source.

-

Fume Hood: All handling of this compound, especially when generating dust or vapors, must be conducted in a properly functioning fume hood.[5] This is crucial to prevent inhalation of the compound, which can cause respiratory irritation.[1][6][7]

-

Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[8][9]

Personal Protective Equipment (PPE): The Last Barrier

PPE is not a substitute for robust engineering controls but serves as an essential final barrier to exposure.[10]

-

Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles that can cause serious eye irritation.[10][11]

-

Skin Protection:

-

Respiratory Protection: In situations where a fume hood is not available or if there is a potential for significant aerosolization, a NIOSH-approved respirator with appropriate cartridges should be used.[3]

Caption: Spill Response Decision Flowchart.

Section 5: Disposal Considerations

The disposal of this compound and its contaminated waste must be handled in accordance with all federal, state, and local regulations. As a chlorinated organic compound, it requires special disposal procedures. [12][13]

Waste Characterization

-

All waste containing this compound should be considered hazardous.

Disposal Methods

-

Incineration: High-temperature incineration in a licensed hazardous waste facility is a common and effective disposal method for chlorinated organic compounds. [12][14]* Landfill: Do not dispose of this material in a landfill.

-

Drain Disposal: Do not dispose of this chemical down the drain. [13] Experimental Protocol: Decontamination of Glassware

-

Initial Rinse: Rinse the contaminated glassware with a suitable organic solvent (e.g., acetone, ethanol) in a fume hood. Collect the rinsate as hazardous waste.

-

Wash: Wash the glassware with soap and water.

-

Final Rinse: Rinse with deionized water.

-

Drying: Allow the glassware to dry completely before reuse.

Section 6: Toxicological and Ecological Information

While comprehensive toxicological data for this compound is not fully available, the known hazards of aromatic aldehydes and chlorinated compounds warrant a cautious approach. [15]It is harmful if swallowed and causes skin, eye, and respiratory irritation. [1][6][7]The long-term effects and ecological impact have not been fully investigated, but chlorinated organic compounds can be persistent in the environment. [4]

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- ACS Publications. (n.d.). Process for Disposal of Chlorinated Organic Residues.

- Angene Chemical. (2025). Safety Data Sheet.

- ACS Publications. (2023). Industrial Chlorinated Organic Removal with Elimination of Secondary Pollution: A Perspective.

- Vita-D-Chlor. (n.d.). Guidance Manual for the Disposal of Chlorinated Water.

- Yale Environmental Health & Safety. (n.d.). Drain Disposal of Chemicals.

- ScienceLab.com. (n.d.). Material Safety Data Sheet: 4-chloro benzaldehyde 98%.

- Solubility of Things. (n.d.). Safe Laboratory Practices: Handling and Disposing of Organic Substances.

- HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.

- Google Patents. (n.d.). Process for the incineration of chlorinated organic materials.

- University of California, Santa Cruz. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory.

- MDPI. (n.d.). Aldehydes: What We Should Know About Them.

- California State University, Bakersfield. (n.d.). Safety in the Organic Chemistry Laboratory.

- Loba Chemie. (2016). P-CHLOROBENZALDEHYDE FOR SYNTHESIS MSDS.

Sources

- 1. This compound | C13H9ClO | CID 1394238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. angenechemical.com [angenechemical.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]

- 6. aksci.com [aksci.com]

- 7. lobachemie.com [lobachemie.com]

- 8. keyorganics.net [keyorganics.net]

- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. csub.edu [csub.edu]

- 12. tandfonline.com [tandfonline.com]

- 13. ehs.yale.edu [ehs.yale.edu]

- 14. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]

- 15. mdpi.com [mdpi.com]

An In-depth Toxicological Assessment of 3-(4-Chlorophenyl)benzaldehyde

A Technical Guide for Researchers and Drug Development Professionals

Introduction

3-(4-Chlorophenyl)benzaldehyde is a bi-aryl aldehyde with a chemical structure that suggests potential applications in medicinal chemistry and materials science. As with any novel compound intended for further development, a thorough understanding of its toxicological profile is paramount for ensuring the safety of researchers and for predicting its potential effects in biological systems. This technical guide provides a comprehensive overview of the known and predicted toxicological properties of this compound, drawing upon available data for the compound itself and employing a read-across approach from structurally similar molecules, including 4-chlorobenzaldehyde, 3-chlorobenzaldehyde, benzaldehyde, and biphenyl. This methodology allows for a robust preliminary hazard identification and risk assessment in the absence of direct, extensive experimental data on the target molecule.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Formula | C₁₃H₉ClO | |

| Molecular Weight | 216.66 g/mol | |

| Appearance | Solid (predicted) | Inferred from analogs |

| CAS Number | 139502-80-0 |

Toxicological Profile: A Read-Across Approach

Due to the limited availability of direct toxicological studies on this compound, this guide utilizes a read-across approach. This well-established toxicological principle involves predicting the properties of a substance by using data from structurally similar chemicals. The primary analogs used for this assessment are 4-chlorobenzaldehyde and 3-chlorobenzaldehyde, with supporting data from the parent molecules, benzaldehyde and biphenyl.

Acute Toxicity

The acute toxicity of this compound is predicted to be moderate via the oral route and low via the dermal route. Inhalation may cause respiratory irritation. These predictions are based on the available data for its structural analogs.

Oral Toxicity: Data for 4-chlorobenzaldehyde shows a range of oral LD50 values in rats. One source reports an LD50 of 1575 mg/kg, with observed effects including altered sleep time, general depressed activity, and excitement[1]. Another source indicates an LD50 of 1400 mg/kg[2]. A third source provides a more conservative LD50 of 840 mg/kg[3]. Based on these values, this compound is likely to be classified as harmful if swallowed.

Dermal Toxicity: The dermal toxicity of 4-chlorobenzaldehyde is reported to be low, with an LD50 in rats of >5,000 mg/kg. This suggests that acute dermal toxicity is not a primary concern for this compound.